molecular formula C20H17N2NaO5 B1668249 Sodium camptothecin CAS No. 25387-67-1

Sodium camptothecin

Cat. No. B1668249
CAS RN: 25387-67-1
M. Wt: 370.3 g/mol
InChI Key: HVGXXVCXEMRSLD-BDQAORGHSA-N
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Description

Sodium Camptothecin is a plant alkaloid with antitumor activity . It is a reversible inhibitor of RNA synthesis and an effective inhibitor of adenovirus replication . It inhibits DNA synthesis and causes breaks in intracellular preformed viral DNA . It is produced from endosymbiotic Ascomycota (Phycomycete) fungi present in the tree Camptotheca acuminata or the plant Mappia foetida .


Synthesis Analysis

The synthesis of Sodium Camptothecin involves the conversion of CPT lactone into its water-soluble carboxylate form . This process involves the use of sodium hydroxide and water at 50°C for about 1 hour .


Molecular Structure Analysis

The molecular weight of Sodium Camptothecin is 388.35 g/mol . Its chemical formula is C20H17N2NaO5 . The mass spectra showed a peak at 349.2, which matches the standard molecular weight of camptothecin .


Chemical Reactions Analysis

Camptothecin sodium is a topoisomerase I inhibitor in DNA synthesis . It has been shown to bind and stabilize a topoisomerase I-DNA complex in vitro, preventing the enzyme from reannealing DNA strands .


Physical And Chemical Properties Analysis

Camptothecin has a lambda max at 225 nm . The calibration curve was found to be linear over the concentration range from 2 to 70 μg/ml of camptothecin . The developed method was found to be linear, accurate, and precise .

Scientific Research Applications

Sodium camptothecin is a derivative of camptothecin, a quinoline alkaloid originally isolated from the Chinese tree Camptotheca acuminata . It has been studied for its potential applications in various scientific fields, particularly in cancer research due to its unique mechanism of action involving the inhibition of topoisomerase I . This leads to the interruption of cell division processes .

Despite its promising antitumor activity, the application of Sodium camptothecin has been significantly restricted due to its instability, low solubility, significant toxicity, and acquired tumor cell resistance . This has led to the development of many camptothecin-based therapeutic agents, especially camptothecin-based nanomedicines, with improved pharmacokinetic and pharmacodynamic profiles .

  • Cancer Research

    • Sodium camptothecin has been extensively studied for its potential applications in various types of cancer, including bladder cancer, brain cancer, breast cancer, cervical cancer, colon cancer, neural stromal tumor, lymphoreticulosis, lung cancer, leukemia, lymphoma, melanoma, ovarian cancer, pancreatic cancer, pediatric cancer, prostate cancer, and liver cancer .
    • The mechanism of action involves the inhibition of DNA topoisomerase I, which leads to the interruption of cell division processes .
    • Despite its promising antitumor activity, its application has been significantly restricted due to its instability, low solubility, significant toxicity, and acquired tumor cell resistance .
  • Development of Nanomedicines

    • The challenges associated with the use of Sodium camptothecin have led to the development of many camptothecin-based therapeutic agents, especially camptothecin-based nanomedicines, with improved pharmacokinetic and pharmacodynamic profiles .
    • These nanomedicines often have high drug loading, improved stability, and decreased potential toxicity caused by the carrier materials in comparison with normal nanodrugs and traditional delivery systems .
  • Treatment of HIV-associated Malignancies

    • Tests of antitumor and antiviral activity of camptothecins in the treatment of HIV-associated malignancies such as Kaposi’s sarcoma and HIV-associated lymphoma are in clinical trials .
  • Chemistry and Biology Research

    • Sodium camptothecin serves as a lead compound for designing many more active and clinically useful anticancer drugs .
    • Current efforts in Sodium camptothecin research focus on the construction of better drugs, prodrugs, and new forms of administration .
    • An important area of clinical work involves testing of multidrug regimens of Sodium camptothecin with conjunction of other anticancer drugs .
    • Besides anticancer activity, Sodium camptothecin and related compounds display also other activities such as antiviral or antiprotozoal .
  • Antiviral Research

    • Sodium camptothecin and related compounds have been found to display antiviral activities .
    • This has led to further research into the potential use of Sodium camptothecin in the treatment of various viral diseases .
  • Antiprotozoal Research

    • Sodium camptothecin and related compounds have been found to display antiprotozoal activities .
    • This has led to further research into the potential use of Sodium camptothecin in the treatment of various protozoal diseases .

Safety And Hazards

Camptothecin is toxic if swallowed and may cause genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Camptothecin-based prodrug nanomedicines are being developed for cancer therapy . These nanomedicines have improved pharmacokinetic and pharmacodynamic profiles, high drug loading, improved stability, and decreased potential toxicity caused by the carrier materials .

properties

IUPAC Name

sodium;(2S)-2-hydroxy-2-[8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5.Na/c1-2-20(27,19(25)26)14-8-16-17-12(9-22(16)18(24)13(14)10-23)7-11-5-3-4-6-15(11)21-17;/h3-8,23,27H,2,9-10H2,1H3,(H,25,26);/q;+1/p-1/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSUBMDJBRNXKK-BDQAORGHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)CO)(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)CO)(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium camptothecin

CAS RN

25387-67-1
Record name CAMPTOTHECIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L6CT9UWOM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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